molecular formula C24H27NO4 B571886 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid CAS No. 1262886-63-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

Cat. No. B571886
CAS RN: 1262886-63-4
M. Wt: 393.483
InChI Key: QIEFPAUZXDGSBE-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, commonly referred to as FMN-8, is an organic acid that has been studied extensively due to its unique properties and potential applications. FMN-8 is a derivative of fluoren-9-ylmethoxycarbonylamino acid, which is a type of amino acid. It has been found to possess a wide array of properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. FMN-8 has been found to be a promising alternative to traditional drugs, due to its low toxicity and high efficacy. In addition, FMN-8 has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

  • Peptide Synthesis and Protective Group Usage:

    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid has been utilized in the synthesis of complex peptides. The compound serves as a protective group for amino acids, facilitating the formation of specific peptide structures. This application is crucial in synthesizing biologically active peptides and proteins (Mollica et al., 2012).
  • Homologation of Amino Acids:

    • It has been effectively applied in the homologation of α-amino acids to β-amino acids. This transformation is essential for creating enantiomerically pure β-amino acids, which have significant implications in medicinal chemistry and drug design (Ellmerer-Müller et al., 1998).
  • Structural Analysis and Material Science:

    • Research has explored its role in forming self-assembled structures with potential applications in nanotechnology and material science. These structures, formed under varying conditions, showcase the compound's utility in creating novel materials (Gour et al., 2021).
  • Spectroscopy and Crystallography:

    • The compound's properties have been characterized using spectroscopic methods and X-ray crystallography. These studies provide valuable insights into its molecular structure, which is fundamental for its application in various chemical syntheses (Venkatesan et al., 2016).
  • Solid-Phase Peptide Synthesis:

    • It is used in the solid-phase synthesis of peptides, specifically in the development of novel protecting groups for amino acids. This approach is crucial for synthesizing peptides with complex structures, particularly those sensitive to traditional synthesis conditions (Han et al., 1996).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEFPAUZXDGSBE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

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